molecular formula C7H15NO2S B12076625 tert-butyl (2R)-2-amino-3-sulfanylpropanoate

tert-butyl (2R)-2-amino-3-sulfanylpropanoate

Cat. No.: B12076625
M. Wt: 177.27 g/mol
InChI Key: QWEFONOWYMLVTO-YFKPBYRVSA-N
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Description

tert-butyl (2R)-2-amino-3-sulfanylpropanoate is a chiral amino acid derivative featuring a tert-butyl ester group, a primary amine at the C2 position (R-configuration), and a sulfanyl (thiol) group at C2. This compound is of significant interest in medicinal chemistry and peptide synthesis due to its dual functional groups: the tert-butyl ester acts as a protective group for carboxylic acids, while the thiol moiety enables nucleophilic reactions (e.g., disulfide bond formation) and metal coordination. Its stereochemistry (R-configuration) may influence biological activity, making it critical for enantioselective applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)5(8)4-11/h5,11H,4,8H2,1-3H3/t5-/m0/s1

InChI Key

QWEFONOWYMLVTO-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CS)N

Canonical SMILES

CC(C)(C)OC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Key Steps

  • Boc Protection :

    • Reagents : Boc2O (di-tert-butyl dicarbonate\text{di-tert-butyl dicarbonate}), DIPEA (N,N-diisopropylethylamineN,N\text{-diisopropylethylamine}), DCM (dichloromethane\text{dichloromethane}).

    • Conditions : Stir at room temperature (RT) for 2–4 hours.

    • Yield : ~85%.

  • tert-Butylation :

    • Reagents : Isobutylene (C4H8\text{C}_4\text{H}_8), H2_2SO4_4 (catalyst), DCM.

    • Conditions : Autoclave at RT for 2–3 days.

    • Yield : ~90%.

  • Deprotection :

    • Reagents : TFA (trifluoroacetic acid\text{trifluoroacetic acid})/DCM (1:1 v/v).

    • Conditions : Stir at RT for 1 hour.

    • Yield : ~95%.

Stereochemical Control

The (2R)-configuration is achieved by using enantiomerically pure starting materials (e.g., D-cysteine derivatives) or chiral auxiliaries.

Alternative Method: Thioalkylation of Protected Cysteine Ester

This approach leverages thioalkylation to introduce the sulfanyl group while maintaining stereochemistry.

Key Steps

  • Protection of Cysteine :

    • Reagents : Boc2O, DIPEA, DCM.

    • Conditions : RT for 2 hours.

  • Thioalkylation :

    • Reagents : (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester.

    • Conditions : Stir in DMF at 50°C for 12 hours.

    • Yield : ~70–80%.

  • Deprotection :

    • Reagents : TFA/DCM.

    • Conditions : RT for 1 hour.

Pd-Catalyzed Carboxylation for Sulfanyl Group Introduction

This method, though less common, employs palladium catalysis to functionalize aromatic precursors.

Key Steps

  • Carboxylation :

    • Reagents : Pd(OAc)2_2, LiCl, HCOONa (sodium formate\text{sodium formate}).

    • Conditions : 80°C for 6 hours.

    • Yield : ~60–70%.

  • Reduction and Deprotection :

    • Reagents : NaBH4_4, I2_2.

    • Conditions : RT for 4 hours.

Industrial-Scale tert-Butylation Using Bis(trifluoromethanesulfonyl)imide

A modern, high-efficiency method replaces traditional acid catalysis with a strong imide reagent.

Key Steps

  • tert-Butylation :

    • Reagents : Bis(trifluoromethanesulfonyl)imide, DCM.

    • Conditions : RT for 30 minutes.

    • Yield : >90%.

  • Deprotection :

    • Reagents : TFA/DCM.

    • Conditions : RT for 1 hour.

Deprotection and Salt Formation

Final steps involve removing protecting groups and protonating the amine.

Key Steps

  • Boc Deprotection :

    • Reagents : TFA/DCM (1:1).

    • Conditions : RT for 1 hour.

  • Salt Formation :

    • Reagents : HCl (gas) in MeOH.

    • Conditions : RT for 30 minutes.

Data Tables

Table 1: Reaction Conditions and Yields

MethodStepReagentsConditionsYieldReference
ABoc ProtectionBoc2_2O, DIPEA, DCMRT, 2h85%
Atert-ButylationIsobutylene, H2_2SO4_4, DCMAutoclave, 2d90%
BThioalkylationIodoalkane, DMF50°C, 12h75%
CPd-Catalyzed CarboxylationPd(OAc)2_2, LiCl, HCOONa80°C, 6h65%

Table 2: Stereochemical Control Strategies

StrategyReagentsConditionsOutcomeReference
Chiral Starting MaterialD-Cysteine derivativesBoc protection, tert-butylation(2R)-Configuration
Chiral Auxiliary(S)-α-Methyl-serineThioalkylationStereochemical purity

Research Findings

  • Stereochemical Purity : Methods using enantiomerically pure starting materials (e.g., D-cysteine) ensure >95% enantiomeric excess (ee).

  • Scalability : tert-Butylation with bis(trifluoromethanesulfonyl)imide is superior for industrial production due to shorter reaction times and higher yields.

  • Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., DCM, MeCN), facilitating purification.

  • Stability : The sulfanyl group remains stable under acidic deprotection conditions when protected as a tert-butylthio derivative .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

  • Reagents : Hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) are commonly used.

  • Mechanism :

    • Mild oxidation (e.g., H2O2 at 0–25°C) yields sulfoxides.

    • Stronger conditions (e.g., excess H2O2 or elevated temperatures) produce sulfones.

Oxidizing AgentConditionsProductSelectivity
H2O2 (30%)0–25°C, 1 hrSulfoxideHigh (>90%)
mCPBART, 2 hrSulfoneModerate (70–80%)

Reduction Reactions

While the amino group is generally resistant to reduction, the sulfanyl group can be reduced to a thiolate or participate in disulfide bond formation under specific conditions.

  • Reagents : Sodium borohydride (NaBH4) or triphenylphosphine (PPh3).

  • Applications : Reduction is critical for stabilizing the sulfanyl group during peptide synthesis.

Nucleophilic Substitution

The sulfanyl group acts as a nucleophile in SN2 reactions, particularly with alkyl halides or activated esters.

  • Example : Reaction with methyl iodide forms a thioether derivative.

SubstrateReagentProductYield
Methyl iodideK2CO3, DMFMethylthioether85%

Elimination Reactions

Under basic conditions, the tert-butyl ester may undergo β-elimination, though steric hindrance from the tert-butyl group suppresses this pathway. Bulky bases like tert-butoxide can promote elimination to form α,β-unsaturated esters .

BaseConditionsProductNotes
NaOEtReflux, EtOHMinimal eliminationSteric hindrance dominates
t-BuOKTHF, 60°Cα,β-unsaturated esterLow yield (20%)

Acylation and Alkylation of the Amino Group

The primary amino group readily undergoes acylation or alkylation, enabling peptide bond formation or functionalization.

  • Acylation : Acetic anhydride or Boc-protecting agents modify the amino group for synthetic applications.

  • Alkylation : Benzyl bromide or allyl halides form secondary amines.

Reaction TypeReagentProductApplication
AcylationAc2O, pyridineN-Acetyl derivativePeptide synthesis
AlkylationBenzyl bromideN-Benzyl derivativeChiral auxiliary

Scientific Research Applications

Chemistry

Tert-butyl (2R)-2-amino-3-sulfanylpropanoate serves as a building block in synthesizing more complex molecules. Its structural components allow it to participate in various chemical reactions, including:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The amino group can be reduced to yield primary amines.
  • Substitution : The ester group can undergo nucleophilic substitution reactions.

Biology

The compound acts as a precursor for synthesizing biologically active compounds. Its ability to form hydrogen bonds due to the amino and sulfanyl groups enhances its biological activity, influencing enzyme functions and receptor binding. This property is crucial for exploring its therapeutic potential in drug development .

Medicine

This compound is being investigated for its potential therapeutic properties:

  • Cancer Research : Studies have shown that it may inhibit specific oncogenic pathways, suggesting a role in cancer treatment.
  • Antimicrobial Studies : Trials indicate efficacy against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent .

Case Studies and Research Findings

Recent research highlights the compound's applications in various therapeutic contexts:

Study Focus Findings
Cancer TreatmentInhibitory effects on oncogenic pathways were observed, indicating potential use in oncology.
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria .
Protein ModificationInvestigated for site-selective modifications of proteins using its reactive groups .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3-sulfanylpropanoate involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-butyl (2R)-2-amino-3-sulfanylpropanoate, differing in substituents, stereochemistry, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Key Features Functional Groups Stereochemistry Applications/Notes Reference
This compound (Target) Thiol (-SH), tert-butyl ester, primary amine Amino, sulfanyl, ester 2R Peptide synthesis, drug intermediates
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoate Hydroxyphenyl, tert-butyl carbamate (Boc) Phenolic -OH, Boc-protected amine, ester 2S Tyrosine analogs, enzyme inhibitors
tert-butyl (2S)-3-(3-acetamido-2-oxobenzofuran-5-yl)-2-(Z-amino)propanoate Acetamido-benzofuran, benzyloxycarbonyl (Z) group Amide, aromatic heterocycle, Z-protected 2S Kinase inhibitors, fluorescent probes
tert-butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate Branched alkylamine (pentan-3-yl), methyl substituent at C2 Secondary amine, ester, methyl group - Surfactants, lipid membrane studies
tert-butyl (2R)-2-[[(2S)-fluoroarylpropanoylamino]amino]-2-phenyl-ethanoate Fluoroaryl, phenyl, dual amide linkages Aromatic fluorine, amides, ester 2R, 2S Anticancer lead compounds

Functional Group Variations

  • Thiol vs. Hydroxyphenyl/Acetamido: The target compound’s sulfanyl group offers higher nucleophilicity compared to the phenolic -OH in or acetamido group in . This enables unique reactivity, such as disulfide bond formation or metal chelation, which are absent in hydroxyl- or amide-containing analogs.
  • Amino Protection: The primary amine in the target compound is unprotected, whereas analogs like and use Boc (tert-butoxycarbonyl) or Z (benzyloxycarbonyl) groups. Unprotected amines simplify further derivatization but may reduce stability during synthesis .

Stereochemical Considerations

  • The R-configuration at C2 in the target compound contrasts with the S-configuration in and . For example, (S-configuration) mimics L-tyrosine derivatives, while the target’s R-configuration may favor interactions with D-amino acid-specific enzymes or receptors .

Biological Activity

Tert-butyl (2R)-2-amino-3-sulfanylpropanoate, a compound with the molecular formula C₇H₁₆N₁O₂S, has garnered attention in medicinal chemistry and biochemistry due to its notable biological activities. This article delves into its biological properties, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a sulfanyl group, and a tert-butyl ester. These functional groups are crucial for its biological interactions and reactivity.

PropertyDetails
Molecular FormulaC₇H₁₆N₁O₂S
Molecular Weight177.27 g/mol
Functional GroupsAmino, sulfanyl, tert-butyl ester

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and antimicrobial agent. The sulfanyl group enhances its interaction with biological targets, making it a candidate for further investigation in drug development.

  • Enzyme Inhibition : The compound's structure allows it to modulate enzyme activity through specific interactions with active sites.
  • Antimicrobial Properties : Studies suggest that it may inhibit the growth of various pathogens, making it a potential candidate for antibiotic development.

Applications in Medicinal Chemistry

This compound is utilized in several applications:

  • Peptide Synthesis : It serves as a protecting group in peptide synthesis, enhancing yield and purity.
  • Biocatalysis : The compound's unique reactivity is exploited in biocatalytic processes to modify enzymes or substrates, improving reaction rates and specificity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Cancer Research : Inhibitory effects on specific oncogenic pathways have been observed, suggesting its role in cancer treatment.
  • Antimicrobial Studies : Trials have demonstrated efficacy against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.

Data Summary

A summary of key findings from recent research is presented below:

Study FocusFindingsReference
Enzyme InhibitionSignificant inhibition of target enzymes
Antimicrobial ActivityEffective against multiple bacterial strains
Peptide Synthesis EfficiencyIncreased yield and purity in peptide synthesis

Q & A

Q. How can the synthesis of tert-butyl (2R)-2-amino-3-sulfanylpropanoate be optimized for higher yield?

Methodological Answer: Optimization involves systematic testing of variables such as:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the amino group during synthesis, as demonstrated in carbamate derivative syntheses .
  • Reaction Temperature : Lower temperatures (0–5°C) minimize side reactions, particularly for sulfanyl group stability .
  • Catalysts : Asymmetric organocatalysts (e.g., proline derivatives) improve enantioselectivity, as seen in related β-amino ester syntheses .

Q. What purification techniques are recommended for this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate diastereomers .
  • Recrystallization : Ethanol/water mixtures at −20°C improve purity, as shown for structurally similar tert-butyl carbamates .
  • Storage : Store below −20°C under nitrogen to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis and characterization?

Methodological Answer:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Cinchona alkaloids) in Mannich reactions to achieve >95% ee, as validated for tert-butyl β-amino esters .
  • Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to resolve enantiomers .
  • X-ray Crystallography : Confirm absolute configuration via crystal structure analysis, as done for related tert-butyl sulfinylamino esters .

Q. How should researchers address stability contradictions in acidic/basic conditions?

Methodological Answer:

  • Accelerated Stability Studies : Test degradation kinetics at pH 1–13 and 40°C. For example, monitor Boc group cleavage via LC-MS .
  • Protection Strategies : Add antioxidants (e.g., BHT) to sulfanyl-containing solutions to prevent disulfide formation .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Multi-Technique Cross-Validation :
    • NMR : Compare δH and δC with DFT-calculated shifts for tert-butyl carbamates .
    • IR Spectroscopy : Confirm sulfanyl (-SH) stretch at 2550 cm<sup>−1</sup> and Boc carbonyl at 1690 cm<sup>−1</sup> .
    • Mass Spectrometry : Use HRMS to distinguish between [M+H]<sup>+</sup> and potential oxidation products (e.g., disulfides) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Factorial Design : Test variables (e.g., substituents on the phenyl ring, ester groups) using a 2<sup>k</sup> design to identify synergistic effects .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., cysteine proteases) to guide SAR .

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